N-(3-ethynylphenyl)cyclohexanecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-ethynylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHRQLRGQOPRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Ethynylphenyl Cyclohexanecarboxamide and Its Derivatives
Strategies for Amide Bond Formation: Coupling of Cyclohexanecarboxylic Acid Derivatives with Ethynylanilines
The cornerstone of synthesizing N-(3-ethynylphenyl)cyclohexanecarboxamide is the formation of a robust amide linkage between a cyclohexanecarboxylic acid moiety and an ethynylaniline derivative. This transformation is typically achieved through the use of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Utilization of Carbodiimide-Mediated Amide Coupling Reagents (e.g., EDC·HCl)
Carbodiimides, particularly water-soluble derivatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), are widely employed for amide bond formation due to their efficiency and the ease of removal of the urea (B33335) byproduct. nih.govthermofisher.com The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of 3-ethynylaniline (B136080) to yield the desired amide, this compound.
The efficacy of this coupling can be enhanced by the addition of auxiliary reagents such as 1-hydroxybenzotriazole (B26582) (HOBt). HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization, and reacts more cleanly with the amine. nih.gov A typical procedure involves stirring the carboxylic acid, EDC·HCl, and HOBt in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) before the addition of the aniline (B41778) derivative. The reaction progress can be monitored by standard chromatographic techniques. While this method is broadly applicable, the yield can be influenced by the reactivity of the specific aniline derivative, with electron-deficient anilines sometimes requiring longer reaction times or stronger coupling agents. nih.gov
Exploration of Alternative Amide Coupling Conditions
Beyond carbodiimides, a range of other coupling reagents have been developed for amide bond synthesis, each with its own advantages. Reagents such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency, especially in cases of sterically hindered or electronically deactivated substrates. wikipedia.orgmychemblog.comrsc.org
PyBOP is a phosphonium-based reagent that avoids the formation of the carcinogenic byproduct HMPA, which can be a concern with its predecessor, BOP. wikipedia.org HATU, an aminium/uronium-based reagent, is recognized for its rapid coupling times and low rates of epimerization, making it a preferred choice in many synthetic applications. mychemblog.comrsc.orgresearchgate.net The general procedure for using these reagents involves the pre-activation of the carboxylic acid with the coupling agent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), followed by the addition of the amine component. mychemblog.comgrowingscience.com The choice of solvent is typically a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).
Interactive Data Table: Comparison of Amide Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Common Byproducts |
| EDC·HCl | Carbodiimide | Water-soluble byproduct, mild reaction conditions. nih.govthermofisher.com | Water-soluble urea. nih.gov |
| HATU | Aminium/Uronium | High efficiency, fast reaction rates, low racemization. mychemblog.comrsc.orgresearchgate.net | Tetramethylurea. |
| PyBOP | Phosphonium | Avoids carcinogenic HMPA byproduct, efficient. wikipedia.org | Tripyrrolidinophosphine oxide. |
Synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamide Analogues via Isothiocyanate or Thiocyanate (B1210189) Routes
The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide analogues, which are structurally related to this compound, typically proceeds through an isothiocyanate intermediate. A common and effective method involves the reaction of cyclohexanecarbonyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in an acetone (B3395972) solution. This reaction generates cyclohexanecarbonyl isothiocyanate in situ. researchgate.netbeilstein-journals.org
The subsequent addition of a primary aryl amine, such as 3-ethynylaniline, to the reaction mixture results in the formation of the corresponding N-(arylcarbamothioyl)cyclohexanecarboxamide derivative. researchgate.net This two-step, one-pot synthesis is generally high-yielding and provides a straightforward route to a diverse range of these thiourea-containing compounds. The reaction of primary amines with isothiocyanates is typically a rapid and clean process. researchgate.net Alternative methods for the synthesis of isothiocyanates from primary amines often involve the use of carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. organic-chemistry.orgorganic-chemistry.org
Derivatization Approaches: Structural Modifications on the Cyclohexane (B81311) Ring and Phenyl Moiety
Structural modifications of the this compound scaffold can be undertaken to explore structure-activity relationships for various applications. These modifications can be introduced on both the cyclohexane ring and the phenyl moiety.
One key strategy for modifying the phenyl ring is through the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the introduction of the ethynyl (B1212043) group at a late stage of the synthesis. For instance, N-(3-bromophenyl)cyclohexanecarboxamide can be coupled with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Subsequent removal of the silyl (B83357) protecting group yields the desired this compound. This approach offers flexibility in introducing various substituted alkynes.
The cyclohexane ring can be modified through catalytic hydrogenation. researchgate.net Depending on the catalyst and reaction conditions, the aromatic phenyl ring can be selectively hydrogenated to a cyclohexane ring, or both the phenyl ring and the ethynyl group can be reduced. Platinum-based catalysts are often effective for the hydrogenation of aromatic rings. researchgate.net
Furthermore, the phenyl ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration, to introduce additional functional groups. nih.govyoutube.comyoutube.com The directing effects of the amide and ethynyl substituents will influence the regioselectivity of these reactions.
Synthetic Pathways for Metal Complexes of N-(Ethynylphenyl)cyclohexanecarboxamide Derivatives
The presence of nitrogen and oxygen donor atoms in the amide linkage, as well as the π-system of the ethynylphenyl group, makes N-(ethynylphenyl)cyclohexanecarboxamide derivatives potential ligands for the formation of metal complexes. The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
For instance, ruthenium(II) complexes with organic amide ligands have been synthesized by reacting the amide with a ruthenium precursor like [RuH2(CO)(PPh3)3]. researchgate.net Similarly, palladium complexes can be prepared from palladium precursors such as [PdCl2(PPh3)2]. st-andrews.ac.ukresearchgate.net The coordination can occur through the amide oxygen and, depending on the metal and other ligands present, potentially involve the π-system of the ethynyl group or the nitrogen atom after deprotonation. The specific coordination mode and the resulting geometry of the complex are influenced by the nature of the metal ion, the ligand's steric and electronic properties, and the reaction conditions. Characterization of these metal complexes typically involves spectroscopic techniques such as NMR, IR, and UV-Vis, as well as single-crystal X-ray diffraction to determine the precise molecular structure. researchgate.net
Advanced Spectroscopic Characterization and Crystallographic Analysis of Molecular Structure
High-Resolution Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)
Spectroscopic analysis is fundamental to confirming the chemical identity and probing the electronic environment of N-(3-ethynylphenyl)cyclohexanecarboxamide. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. Aromatic protons on the 3-ethynylphenyl ring would appear in the downfield region. The ethynyl (B1212043) proton (≡C-H) would likely present as a sharp singlet. A broad singlet corresponding to the amide proton (N-H) would also be anticipated. The protons of the cyclohexane (B81311) ring would produce complex, overlapping multiplets in the upfield region due to their diastereotopic nature in the chair conformation.
¹³C NMR: The carbon NMR spectrum would complement the proton data, with characteristic signals for the two alkyne carbons (C≡C), aromatic carbons, the carbonyl carbon (C=O) of the amide, and the aliphatic carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key vibrational frequencies would include a sharp absorption band for the ethynyl C-H stretch and a medium-intensity band for the C≡C triple bond stretch. The amide group would be characterized by a strong N-H stretching vibration and a very strong C=O stretching absorption (Amide I band).
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would offer additional structural evidence, likely showing cleavage at the amide bond and fragmentation of the cyclohexane ring.
| Technique | Functional Group | Expected Chemical Shift / Frequency / m/z |
|---|---|---|
| ¹H NMR | Aromatic (Ar-H) | ~7.0-7.8 ppm |
| ¹H NMR | Amide (N-H) | ~7.5-8.5 ppm (broad) |
| ¹H NMR | Ethynyl (≡C-H) | ~3.0 ppm |
| ¹H NMR | Cyclohexane (CH, CH₂) | ~1.2-2.2 ppm (complex multiplets) |
| IR | N-H Stretch | ~3300 cm⁻¹ |
| IR | ≡C-H Stretch | ~3250 cm⁻¹ |
| IR | C=O Stretch (Amide I) | ~1650 cm⁻¹ |
| IR | C≡C Stretch | ~2100 cm⁻¹ |
| MS | Molecular Ion [M]⁺ | Predicted m/z = 227.13 |
Single Crystal X-ray Diffraction Studies for Three-Dimensional Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov Although a crystal structure for this compound is not publicly documented, the structure of its close analogue, N-phenylcyclohexanecarboxamide, provides a reliable model for its key geometric features. nih.gov
The cyclohexane ring is not planar due to the sp³ hybridization of its carbon atoms, which prefer bond angles of approximately 109.5°. libretexts.org The most energetically stable conformation is the "chair" form, which minimizes both angle strain and torsional strain. wikipedia.org In the crystal structure of the related N-phenylcyclohexanecarboxamide, the cyclohexane ring unequivocally adopts a chair conformation. nih.gov This is the expected conformation for the cyclohexane moiety in this compound as well, as it represents the global energy minimum for six-membered rings. nih.gov
Hydrogen bonding plays a critical role in defining the supramolecular assembly of molecules in the crystal lattice. For this compound, the primary hydrogen bond donor is the amide N-H group, and the primary acceptor is the carbonyl oxygen (C=O) of a neighboring molecule.
Based on the analysis of N-phenylcyclohexanecarboxamide, molecules are expected to be linked by intermolecular N—H⋯O hydrogen bonds. nih.gov These interactions typically form infinite chains or other organized motifs, dictating the crystal packing. The geometry of this hydrogen bond in the analogue N-phenylcyclohexanecarboxamide has been determined with precision. nih.gov While intramolecular hydrogen bonds are less likely in this specific structure, weak C-H···O or C-H···π interactions involving the ethynyl or phenyl groups could further stabilize the crystal packing.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N—H⋯O | 0.85 | 1.98 | 2.815 | 171.7 |
Conformational Analysis and Torsion Angle Determination in the Solid State
| Atoms (I-J-K-L) | Angle (°) | Description |
|---|---|---|
| C8-N1-C7-O1 | 4.1 | Planarity of amide group with phenyl ring |
| C8-N1-C7-C6 | -175.4 | Orientation of carbonyl relative to cyclohexane |
| C1-C2-C3-C4 | 54.7 | Chair conformation of cyclohexane ring |
| C2-C3-C4-C5 | -55.3 | Chair conformation of cyclohexane ring |
Based on the comprehensive search conducted, there is no specific published research available in the public domain that details the computational chemistry and molecular modeling studies—including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, molecular docking, or Quantitative Structure-Activity Relationship (QSAR) modeling—for the compound “this compound.”
Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this particular compound. The methodologies outlined in the prompt are standard computational techniques, but their application and the resulting data are unique to each chemical structure and must be determined through dedicated research, which does not appear to have been performed or published for this compound.
Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Design
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to establish a correlation between the biological activity of a series of compounds and their 3D molecular properties. mdpi.comsemanticscholar.org This method is instrumental in understanding the structural requirements for a molecule to exhibit a particular biological effect and aids in the predictive design of new, more potent analogs. CoMSIA calculates similarity indices at regularly spaced grid points for a set of aligned molecules, considering steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. mdpi.commdpi.com The resulting data is then analyzed using partial least squares (PLS) regression to generate a QSAR model.
A crucial aspect of CoMSIA, like other 3D-QSAR methods, is the generation of statistically robust models. The predictive power of these models is often evaluated using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value suggests a strong correlation between the predicted and actual biological activities. mdpi.commdpi.com
In a hypothetical CoMSIA study of a series of analogs based on the N-(3-ethynylphenyl)cyclohexanecarboxamide scaffold, the goal would be to elucidate how modifications to the cyclohexyl ring, the phenyl ring, and the ethynyl (B1212043) group influence its biological activity. The analysis would involve the following key steps:
Molecular Modeling and Alignment: A set of analogs with known biological activities would be constructed and their 3D structures optimized. These molecules would then be aligned based on a common substructure, which in this case would likely be the N-phenylcyclohexanecarboxamide core.
Calculation of CoMSIA Fields: For each molecule, the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated at various points on a 3D grid surrounding the molecules.
PLS Analysis and Model Generation: The CoMSIA descriptor values would be used as independent variables and the biological activities as dependent variables in a PLS analysis to generate a 3D-QSAR model.
The results of the CoMSIA study are typically visualized as 3D contour maps. semanticscholar.org These maps highlight regions in space where specific physicochemical properties are predicted to either increase or decrease the biological activity. For instance, a green contour in a steric map might indicate that bulky substituents are favored in that region, while a yellow contour would suggest that bulk is detrimental. Similarly, blue and red contours in an electrostatic map would indicate regions where positive and negative charges, respectively, are favorable for activity.
Table 1: Hypothetical CoMSIA Statistical Results for this compound Analogs
| Parameter | Value | Description |
| q² | 0.68 | Cross-validated correlation coefficient, indicating good internal model predictivity. |
| r² | 0.92 | Non-cross-validated correlation coefficient, indicating a strong fit of the model to the training set data. |
| SEE | 0.25 | Standard error of estimate, representing the deviation of the predicted values from the actual values. |
| F-value | 120.5 | A high F-value indicates a statistically significant regression model. |
| ONC | 5 | Optimal number of components, representing the number of latent variables that yield the best predictive model. |
Table 2: Hypothetical Field Contributions in the CoMSIA Model
| Field | Contribution (%) | Implication for this compound |
| Steric | 30% | The size and shape of substituents on the cyclohexyl and phenyl rings are significant for activity. |
| Electrostatic | 25% | The distribution of charge, particularly around the amide linkage and the ethynyl group, plays a key role. |
| Hydrophobic | 35% | Hydrophobic interactions, likely involving the phenyl and cyclohexyl rings, are a major driver of activity. |
| H-bond Donor | 5% | The amide N-H group is a potential hydrogen bond donor that may interact with the biological target. |
| H-bond Acceptor | 5% | The carbonyl oxygen of the amide is a potential hydrogen bond acceptor. |
The insights gleaned from such a CoMSIA study would be invaluable for the rational design of novel this compound derivatives with enhanced biological activity. The contour maps would guide chemists in deciding where to place specific functional groups to optimize interactions with the target receptor or enzyme. For example, if a contour map indicated that a hydrophobic group is favored at a certain position on the phenyl ring, new analogs could be synthesized with substituents like methyl or chloro groups at that position.
Investigation of Biological Activities and Molecular Targets
Enzyme Inhibition Studies: N-(3-ethynylphenyl)cyclohexanecarboxamide and Related Scaffold-Based Inhibitors
Enzyme inhibition is a critical area of drug discovery, where compounds are designed to selectively block the activity of enzymes involved in disease pathology. The this compound scaffold is of interest for its potential to interact with several key enzyme targets.
Cathepsin K Inhibition Profiling and Mechanism
Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. nih.govfrontiersin.org Its primary function is the degradation of bone matrix proteins, particularly collagen, making it a significant therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis. nih.govfrontiersin.orgnih.gov The development of CatK inhibitors aims to reduce bone resorption without interfering with bone formation. nih.gov
The catalytic mechanism of CatK involves a nucleophilic attack by the Cys25 residue on the peptide bond of its substrate, a process facilitated by the His162 residue in the active site. mdpi.com Inhibitors are often designed to interact with these key residues. Research has focused on both active-site-directed inhibitors and exosite inhibitors, which selectively block the collagenase activity of CatK. nih.gov While several potent inhibitors have been developed, clinical trial outcomes have been mixed, leading to continued research into new chemical scaffolds. nih.govfrontiersin.org For instance, the non-lysosomotropic inhibitor Odanacatib (ODN) successfully completed a phase III trial, highlighting the potential of this class of drugs. nih.gov
| Compound | Type | IC₅₀ Value | Notes |
|---|---|---|---|
| Odanacatib (ODN) | Non-lysosomotropic Inhibitor | Not specified | Successfully completed Phase III efficacy trial. nih.gov |
| DHT1 | Exosite Inhibitor | Slightly higher than ODN | Selectively inhibits collagenase activity. nih.gov |
| Nicolaioidesin C | Phytochemical | 4.4 µM | A cyclohexenyl chalcone derivative with moderate inhibitory activity. mdpi.com |
| A22 | Novel Scaffold Derivative | 0.44 μM | Identified from a structure-activity relationship analysis of a novel scaffold. rsc.org |
Exploration of Kinase Inhibitory Potentials (e.g., related to EGFR, Abl)
Tyrosine kinases are crucial regulators of cellular processes like proliferation, differentiation, and survival. mdpi.com Aberrant activation of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Abelson murine leukemia viral oncogene homolog 1 (Abl) is linked to the development of various cancers, making them prime targets for therapeutic inhibitors. mdpi.comresearchgate.net Kinase inhibitors are broadly classified, with some targeting the ATP-binding site to block signaling pathways. mdpi.com
The EGFR family of receptors is a major regulator of cell growth, and its abnormal activation is a hallmark of many cancers. mdpi.com Tyrosine kinase inhibitors (TKIs) that target EGFR have shown clinical efficacy. mdpi.com For example, PD 0169414 is a potent irreversible inhibitor of the EGFR family with IC₅₀ values in the nanomolar range. nih.gov Similarly, compound 13f, a 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide derivative, was confirmed as an EGFR inhibitor with an IC₅₀ value of 22 nM against the enzyme's tyrosine kinase activity. waocp.org
Abl kinase inhibitors have also been developed, with compounds like Nilotinib showing significant efficacy in reducing viral replication in human lung explants by inhibiting Abl/PDGFRa. nih.gov The potential for a single compound to inhibit multiple kinases (multi-kinase inhibition) is an area of active research, as it may help overcome drug resistance. mdpi.com
Receptor Modulation Assays: Allosteric and Orthosteric Ligand Interactions
Receptor modulation is another key strategy in pharmacology, involving compounds that bind to and alter the function of cellular receptors. Ligands can be orthosteric, binding to the same site as the endogenous agonist, or allosteric, binding to a different site to modulate the receptor's response. youtube.com Allosteric modulation is an attractive concept as it can offer greater specificity and maintain the natural spatial and temporal patterns of receptor activation. youtube.com
Metabotropic Glutamate Receptor 3 (mGluR3) Modulation Studies
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. nih.govmdpi.com There are eight subtypes (mGluR1-8), which are attractive therapeutic targets for a range of neurological and psychiatric disorders. nih.gov The mGluR3 subtype, in particular, has been investigated as a target for conditions like absence epilepsy. nih.gov
Selective activation of mGluR3 with agonists has shown promise in preclinical models. nih.gov For instance, the neuropeptide N-acetylaspartylglutamate (NAAG) is a preferential activator of mGluR3. mdpi.com Allosteric modulators, which bind to a site distinct from the glutamate binding site, offer a way to fine-tune receptor activity. youtube.com These can be positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate, or negative allosteric modulators (NAMs), which reduce it. youtube.com
Chemokine Receptor Inhibition (e.g., CXCR3)
The CXC chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a critical role in guiding the migration of immune cells, particularly T cells, to sites of inflammation. nih.govnih.gov This function makes CXCR3 a key target in the study of inflammatory diseases, autoimmune disorders, and cancer. nih.gov The receptor is activated by its natural chemokine ligands CXCL9, CXCL10, and CXCL11. nih.govnih.gov
Modulators of CXCR3 include agonists and antagonists that can bind to either the orthosteric site (where the natural ligand binds) or an allosteric site. nih.gov For example, the peptidomimetic PS372424 is an agonist that shares a binding pocket with the N-terminus of the chemokine CXCL11. nih.gov In contrast, SCH546738 is a noncompetitive antagonist that binds to an allosteric site between transmembrane helices TM5 and TM6, locking the receptor in an inactive state. nih.gov The development of small molecule antagonists targeting CXCR3 has led to several candidates entering clinical trials. nih.gov
| Modulator | Type | Binding Site | Effect |
|---|---|---|---|
| CXCL11 | Endogenous Agonist | Orthosteric | Activates receptor. nih.gov |
| PS372424 | Peptidomimetic Agonist | Orthosteric | Activates receptor. nih.gov |
| VUF11222 | Biaryl-type Agonist | Orthosteric (deeper pocket) | Activates receptor in a distinct manner. nih.gov |
| SCH546738 | Noncompetitive Antagonist | Allosteric | Inhibits receptor activation. nih.gov |
Antimicrobial Activity Investigations (Antibacterial, Antifungal)
The rise of antimicrobial resistance necessitates the discovery of novel compounds to treat life-threatening infections. mdpi.com Chemical scaffolds such as carboxamides are of significant interest due to their presence in fundamental biological structures and their potential for antimicrobial activity. mdpi.com The carboxamide bond (-CO-NH-) is a crucial building block of proteins and has been incorporated into various synthetic compounds to explore its antibacterial properties. mdpi.com
Investigations into carbazole derivatives and N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For example, certain 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed effective inhibition of Gram-positive bacteria. nih.gov Similarly, some N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide derivatives displayed high activity against S. aureus with a Minimum Inhibitory Concentration (MIC) as low as 1.56 µg/ml. researchgate.net
In addition to antibacterial properties, related heterocyclic structures like 1,2,3-triazoles have well-known antifungal activity. mdpi.com Studies on carnosic acid derivatives coupled to triazole rings have shown that these compounds can inhibit the growth of fungi such as Cryptococcus neoformans and Candida albicans. mdpi.com For instance, one derivative demonstrated 91.3% growth inhibition against C. neoformans at a concentration of 250 µg∙mL⁻¹. mdpi.com These findings suggest that scaffolds containing carboxamide and ethynyl (B1212043) groups may serve as a basis for developing new antimicrobial agents.
Other Biological Activities (e.g., Antioxidant, Anti-haemolytic)
There is no available scientific literature detailing the antioxidant or anti-haemolytic properties of this compound.
Antioxidant Activity: The capacity of a compound to neutralize free radicals is a key measure of its antioxidant potential. Standard assays to determine such activity, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, have not been reported for this compound.
Anti-haemolytic Activity: The ability of a compound to protect red blood cells from haemolysis (rupture) induced by oxidative stress or other haemolytic agents is an important indicator of its membrane-stabilizing and cytoprotective effects. No studies investigating the anti-haemolytic activity of this compound have been published.
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of Ethynyl (B1212043) Group Position and Phenyl Substituents on Biological Activity
The position of the ethynyl group on the phenyl ring is a critical determinant of biological activity. While direct SAR studies on N-(3-ethynylphenyl)cyclohexanecarboxamide are not extensively published, research on related N-phenylcarboxamide series provides valuable insights. For instance, in other classes of enzyme inhibitors, the introduction of an alkyne group can lead to significant changes in affinity. This effect is highly dependent on the specific topology of the target's binding pocket. An ethynyl group at the meta-position (position 3), as in the titular compound, offers a specific vector for interaction that differs from ortho- or para-substitution. This positioning can influence the molecule's orientation within the binding site, potentially allowing for key interactions, such as pi-stacking or hydrogen bonding with specific amino acid residues.
Beyond the ethynyl group, other substituents on the phenyl ring can dramatically alter the pharmacological profile. Electron-withdrawing groups, such as trifluoromethyl or halo-substituents, have been shown in various N-phenylamide series to enhance activity. Conversely, the effect of electron-donating groups is more variable and target-dependent. The interplay between the ethynyl group and other phenyl substituents can lead to synergistic or antagonistic effects on biological activity.
Table 1: Impact of Phenyl Ring Substituents on Biological Activity of N-Phenylamide Analogs This table is a representative example based on general findings in related compound series, as specific data for this compound analogs is limited.
| Phenyl Substituent | Position | General Impact on Activity |
|---|---|---|
| Ethynyl | meta (3) | Potentially enhances binding through specific interactions. |
| Trifluoromethyl | meta (3) or para (4) | Often increases potency due to electron-withdrawing nature. |
| Chloro | para (4) | Can improve activity, potentially by occupying a hydrophobic pocket. |
| Methoxy | para (4) | Effect is variable; can either increase or decrease activity depending on the target. |
Role of the Cyclohexane (B81311) Ring Modifications and Substituents on Pharmacological Potency
The conformation of the cyclohexane ring, which typically adopts a stable chair conformation, dictates the spatial orientation of the entire molecule. The planarity of the amide bond is also a key structural feature. Saturation of the cyclohexane ring can be beneficial for activity. For instance, in some series of related compounds, saturation of a cyclohexene ring to a cyclohexane ring was found to enhance the inhibitory effect on certain biological targets.
The introduction of substituents on the cyclohexane ring can further modulate activity. The size, polarity, and position of these substituents can influence how the molecule fits into its binding site. For example, small alkyl groups can fill hydrophobic pockets, potentially increasing binding affinity. In contrast, bulky substituents may introduce steric hindrance, leading to a decrease in potency. The stereochemistry of these substituents is also critical, as different stereoisomers can exhibit vastly different biological activities.
Influence of Amide Nitrogen Derivatization on Receptor/Enzyme Binding
The amide linkage is a central and structurally important feature of this compound, providing a key point for hydrogen bonding interactions with biological targets. Derivatization of the amide nitrogen can significantly alter these interactions and, consequently, the compound's activity.
Alkylation or arylation of the amide nitrogen removes the hydrogen bond donor capability of the N-H group. This modification can be detrimental if this hydrogen bond is crucial for binding to the target receptor or enzyme. However, in some cases, the introduction of a small alkyl group on the amide nitrogen can lead to an increase in potency. This could be due to several factors, including improved metabolic stability, altered conformational preferences, or the ability of the alkyl group to form favorable van der Waals interactions within the binding pocket.
The introduction of larger or more complex substituents on the amide nitrogen is generally less well-tolerated and often leads to a decrease or loss of activity. This suggests that the space around the amide nitrogen in the binding site of the target is likely constrained.
Identification of Key Pharmacophoric Elements and Their Contributions to Activity
A pharmacophore model describes the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological activity. For the this compound scaffold, several key pharmacophoric elements can be identified based on SAR studies of related compounds.
The essential features for biological activity in this class of compounds generally include:
A hydrophobic region: Provided by the cyclohexane ring, which anchors the molecule in a non-polar pocket of the binding site.
A hydrogen bond donor/acceptor unit: The amide linkage is critical, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor.
An aromatic ring system: The phenyl ring, which can engage in pi-stacking or other hydrophobic interactions.
Specific electronic features on the aromatic ring: The ethynyl group at the 3-position likely contributes a specific electronic and steric feature that is important for potent activity.
The spatial relationship between these elements is crucial. The cyclohexane ring and the phenyl ring are held at a specific distance and orientation by the rigidifying amide bond, presenting the key interacting groups in an optimal geometry for binding to the biological target.
Rational Design Strategies for Optimizing Potency and Selectivity in Pre-clinical Research
The insights gained from SAR studies provide a roadmap for the rational design of new analogs of this compound with improved potency and selectivity. The goal of lead optimization is to refine the structure of a promising compound to enhance its desirable properties while minimizing undesirable ones.
Key strategies for the optimization of this scaffold include:
Systematic exploration of phenyl ring substituents: Synthesizing and testing a range of analogs with different substituents at various positions on the phenyl ring can help to map the electronic and steric requirements of the binding site. This includes exploring different positions for the ethynyl group and combining it with other small, electron-withdrawing or -donating groups.
Modification of the cyclohexane ring: Introducing small substituents or altering the ring size (e.g., to a cyclopentyl or cycloheptyl ring) can fine-tune the lipophilicity and conformational properties of the molecule to better fit the target.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improvements in potency, selectivity, or pharmacokinetic properties. For example, the ethynyl group could be replaced with other small, linear groups to probe the binding site.
Structure-based drug design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different analogs will bind. This allows for the design of new compounds with a higher probability of being active, thereby streamlining the drug discovery process.
An extensive review of scientific literature and chemical databases reveals that specific research on This compound concerning the outlined future research directions and potential applications is not publicly available. The instructions to focus solely on this compound and adhere strictly to a detailed outline cannot be fulfilled, as there are no detailed research findings, data tables, or specific studies to draw upon for the requested sections.
Generating content for the specified outline would require speculative analysis based on general principles of medicinal chemistry rather than concrete data from studies on this compound. This would contradict the core requirement for scientifically accurate and detailed findings focused exclusively on the specified molecule.
Therefore, it is not possible to provide a thorough and informative article that adheres to the user's strict constraints due to the absence of published research on this compound in the context of:
Novel stereoselective synthesis routes.
Exploration in underexplored biological pathways.
Advanced in silico screening and scaffold optimization.
Design and synthesis of prodrugs or bioprecursors.
Collaborative research for multifunctional development.
Q & A
Q. What are the established synthetic routes for N-(3-ethynylphenyl)cyclohexanecarboxamide, and what reagents are critical for its preparation?
The compound is typically synthesized via a two-step approach:
- Step 1 : Cyclohexanecarbonyl chloride is prepared by reacting cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions.
- Step 2 : The chloride intermediate is coupled with 3-ethynylaniline using a base (e.g., triethylamine) in a polar aprotic solvent (e.g., dichloromethane). Key reagents include SOCl₂ for activation and coupling agents to ensure high yields. Characterization is performed via ¹H/¹³C NMR (to confirm amide bond formation) and IR spectroscopy (to validate the ethynyl C≡C stretch at ~2100 cm⁻¹) .
Q. Which spectroscopic and analytical techniques are essential for characterizing N-(3-ethynylphenyl)cyclohexanecarboxamide?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and cyclohexane protons (δ 1.2–2.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) and ethynyl carbon (δ ~80–90 ppm).
- Infrared (IR) Spectroscopy : Detects the amide C=O stretch (~1650 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹).
- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs.
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Storage : Keep in a cool, dry environment away from oxidizing agents. Refer to SDS guidelines for acute toxicity (H302) and skin irritation (H315) risks .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of the ethynyl group be addressed in synthetic workflows?
- Sonogashira Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with copper iodide (CuI) to couple cyclohexanecarbonyl chloride with 3-iodophenylacetylene.
- Optimization : Adjust reaction temperature (60–80°C) and base (e.g., piperidine) to suppress side reactions. Monitor progress via TLC or HPLC .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., receptor binding assays)?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for 5-HT₁A receptor studies) and buffer conditions (pH 7.4).
- Orthogonal Validation : Cross-validate results using radioligand displacement assays (e.g., ¹¹C-WAY-100635 for serotonin receptors) and computational docking (e.g., AutoDock Vina) to confirm binding modes .
Q. How can reaction yields be improved for large-scale synthesis?
- Catalytic Systems : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
- Solvent Optimization : Use THF or acetonitrile for better solubility of intermediates.
- Workup Procedures : Employ column chromatography (silica gel, 20% EtOAc/hexane) or recrystallization (ethanol/water) for high-purity isolation .
Q. What computational methods predict the compound’s conformational stability and ring puckering effects?
- Density Functional Theory (DFT) : Calculate energy-minimized structures (B3LYP/6-31G* basis set) to analyze cyclohexane ring puckering.
- Cremer-Pople Parameters : Quantify ring puckering amplitude (θ) and phase angle (φ) from crystallographic data to correlate with steric strain .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?
- SAR Studies : Replace the ethynyl group with halogens (e.g., Cl, F) or methoxy groups to assess changes in receptor affinity.
- Pharmacokinetic Profiling : Measure logP values (e.g., HPLC-derived) to correlate lipophilicity with blood-brain barrier penetration .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting cytotoxicity data in different cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
